5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid
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Overview
Description
5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid is a boronic acid derivative with the molecular formula C14H19BFNO3. This compound is known for its unique chemical structure, which includes a boronic acid group, a fluorine atom, and a cyclohexylmethylcarbamoyl group attached to a benzene ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Cyclohexylmethylcarbamoyl Group: This step involves the reaction of the intermediate compound with cyclohexylmethylamine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carbamoyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Boronic esters, borates
Reduction: Borane derivatives
Substitution: Substituted aromatic compounds
Scientific Research Applications
5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and protein-ligand binding studies . The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group instead of the cyclohexylmethylcarbamoyl and fluorine groups.
3-Fluorophenylboronic Acid: Similar to 5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid but lacks the cyclohexylmethylcarbamoyl group.
Cyclohexylboronic Acid: Contains a cyclohexyl group but lacks the fluorine and carbamoyl groups.
Uniqueness
This compound is unique due to its combination of a boronic acid group, a fluorine atom, and a cyclohexylmethylcarbamoyl group. This unique structure imparts specific chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it valuable for various scientific research applications .
Properties
IUPAC Name |
[3-(cyclohexylmethylcarbamoyl)-5-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO3/c16-13-7-11(6-12(8-13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h6-8,10,19-20H,1-5,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEHLWBETDBHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NCC2CCCCC2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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